

Application Note: GC-MS Analysis of Triazine Herbicides in Water Samples

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Compound of Interest

Compound Name: *1,3,5-Trihydroxy-1,3,5-triazinane-2,4,6-trione*

Cat. No.: *B115944*

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Introduction

Triazine herbicides, a class of nitrogen-containing heterocyclic compounds, have been extensively used in agriculture since the 1950s to control broadleaf weeds in crops.[1] Due to their widespread use, persistence, and potential for runoff from agricultural fields, triazine herbicides and their degradation products are frequently detected in surface and groundwater, posing a potential risk to the environment and human health.[2] Regulatory bodies like the U.S. Environmental Protection Agency (EPA) have established maximum contaminant levels for some of these compounds in drinking water, necessitating sensitive and reliable analytical methods for their monitoring.[1]

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the determination of triazine herbicides in environmental samples.[2][3] Its high sensitivity and selectivity allow for the accurate identification and quantification of these compounds at trace levels.[2] This application note provides a detailed protocol for the analysis of triazine herbicides in water samples using solid-phase extraction (SPE) for sample preconcentration followed by GC-MS analysis.

Materials and Methods

Reagents and Standards

All solvents used should be of pesticide residue analysis grade or equivalent. Analytical standards for triazine herbicides and their degradation products, as well as isotopically labeled internal standards (e.g., Atrazine-d5), should be of high purity ($\geq 98\%$).

Sample Collection and Preservation

Collect water samples in clean amber glass bottles. To prevent microbial degradation of the analytes, samples should be preserved at the time of collection. For example, according to EPA Method 523, this can be achieved by adding ammonium acetate and 2-chloroacetamide.^[4] Samples should be stored at 4°C and extracted as soon as possible.

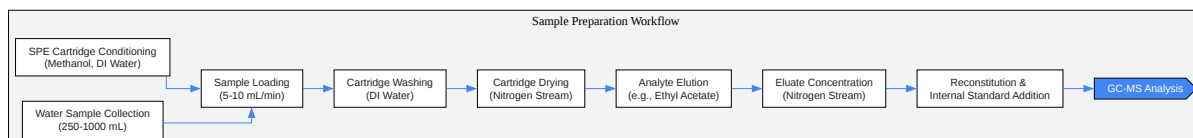
Sample Preparation: Solid-Phase Extraction (SPE)

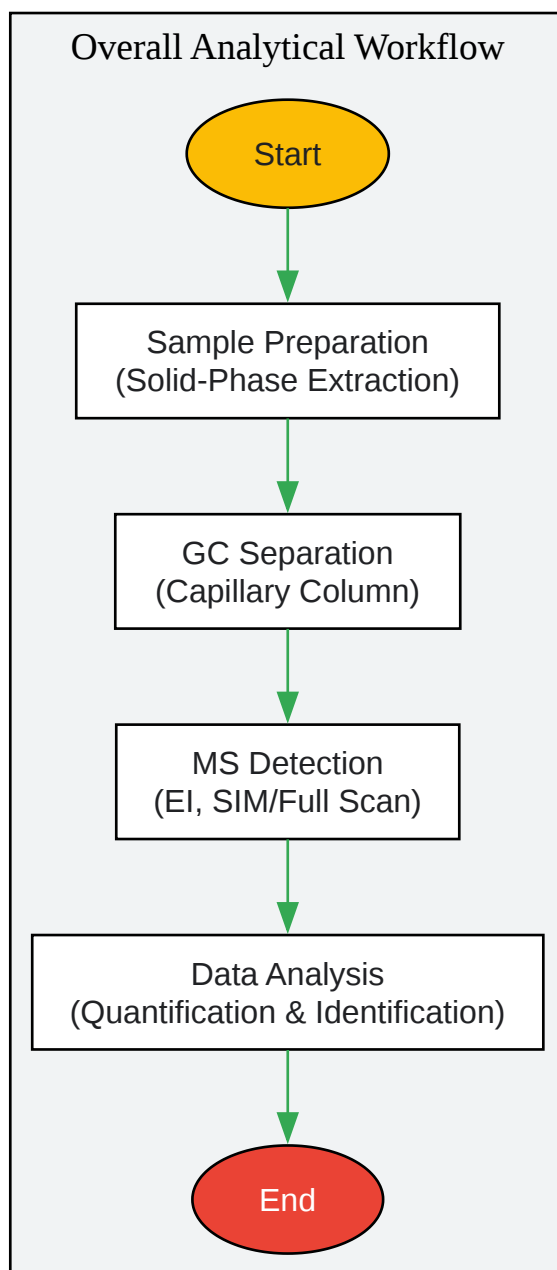
Solid-phase extraction is a common technique for the pre-concentration of triazine herbicides from water samples.^{[2][5][6]} C18 bonded silica or graphitized carbon black are frequently used sorbents.^[5]

Protocol for SPE using C18 cartridges:

- **Cartridge Conditioning:** Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water through the cartridge. Do not allow the cartridge to dry.
- **Sample Loading:** Pass a known volume of the water sample (e.g., 250-1000 mL) through the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.^{[5][7]}
- **Cartridge Washing:** After loading the entire sample, wash the cartridge with 5 mL of deionized water to remove any interfering substances.
- **Cartridge Drying:** Dry the cartridge by passing a stream of nitrogen gas through it for 10-15 minutes.
- **Elution:** Elute the retained analytes from the cartridge with a suitable organic solvent. A common elution solvent is ethyl acetate or a mixture of dichloromethane and methanol (e.g., 9:1 v/v).^[7] Collect the eluate in a clean collection tube.
- **Concentration and Reconstitution:** Concentrate the eluate to a final volume of approximately 1 mL using a gentle stream of nitrogen.^[7] Add an internal standard (e.g., Atrazine-d5) and

reconstitute the sample in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.[7]





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